Diethyl 4-methylpyridine-2,3-dicarboxylate
Overview
Description
Diethyl 4-methylpyridine-2,3-dicarboxylate is a chemical compound with the molecular formula C13H17NO4 and a molecular weight of 237.25 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Diethyl 4-methylpyridine-2,3-dicarboxylate can be synthesized through the oxidation of 4-substituted Hantsch dihydropyridines in the presence of methanesulfonic acid, sodium nitrite, and wet SiO2 as oxidizing agents . This method involves the use of specific reagents and conditions to achieve the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Diethyl 4-methylpyridine-2,3-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include methanesulfonic acid, sodium nitrite, and wet SiO2 . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of 4-substituted Hantsch dihydropyridines in the presence of methanesulfonic acid and sodium nitrite results in the formation of this compound .
Scientific Research Applications
Diethyl 4-methylpyridine-2,3-dicarboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various biologically active compounds . In industry, it is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of diethyl 4-methylpyridine-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known to participate in various chemical reactions that can influence biological processes. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Diethyl 4-methylpyridine-2,3-dicarboxylate can be compared with other similar compounds, such as diethyl 2,6-dimethylpyridine-3,5-dicarboxylate . These compounds share similar structural features but may differ in their chemical properties and applications. For example, diethyl 2,6-dimethylpyridine-3,5-dicarboxylate is also formed during the oxidation of 4-substituted Hantsch dihydropyridines and has similar applications in research and industry . The uniqueness of this compound lies in its specific structural configuration and the resulting chemical properties that make it suitable for certain applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific research fields Its synthesis, chemical reactions, and applications make it a valuable tool for researchers in chemistry, biology, medicine, and industry
Properties
IUPAC Name |
diethyl 4-methylpyridine-2,3-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-4-16-11(14)9-8(3)6-7-13-10(9)12(15)17-5-2/h6-7H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNRCUUTOYCHMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1C(=O)OCC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90555872 | |
Record name | Diethyl 4-methylpyridine-2,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90555872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110239-03-7 | |
Record name | Diethyl 4-methylpyridine-2,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90555872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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